4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Description
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid (hereafter referred to by its systematic name) is a polycarboxylic aromatic compound characterized by a central benzene ring functionalized with three 4-carboxyphenyl substituents at the 1,3,5-positions. This structure grants it exceptional rigidity and multiple coordination sites, making it a promising ligand for constructing metal-organic frameworks (MOFs) . The compound’s extended π-conjugation and high density of carboxylic acid groups suggest utility in luminescent materials and porous coordination polymers, akin to other triaryl-based ligands .
Properties
IUPAC Name |
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O8/c41-37(42)27-9-1-23(2-10-27)31-17-32(24-3-11-28(12-4-24)38(43)44)20-35(19-31)36-21-33(25-5-13-29(14-6-25)39(45)46)18-34(22-36)26-7-15-30(16-8-26)40(47)48/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYHUPHWRFAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’,5’‘-Bis(4-carboxyphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The final step involves the oxidation of intermediate compounds to introduce the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and separation processes.
Medicine: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in the design of drugs that target specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of advanced materials with unique electronic, optical, and mechanical properties.
Mechanism of Action
The mechanism by which 5’,5’‘-Bis(4-carboxyphenyl)-[1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl]-4,4’‘’-dicarboxylic acid exerts its effects is largely dependent on its application. In catalysis, the compound can act as a ligand, coordinating with metal ions to form active catalytic sites. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with key analogues, focusing on molecular architecture, coordination behavior, and applications.
Table 1: Key Properties of Selected Tri-Carboxylic Ligands
| Compound Name | Structure | Carboxylic Groups | Coordination Sites | Common Applications |
|---|---|---|---|---|
| Target Compound | 1,3,5-Tri(4-carboxyphenyl)benzene | 3 | 6 (three biphenyl) | MOFs, industrial materials |
| Trimesic Acid (1,3,5-Benzenetricarboxylic Acid) | Benzene ring with three directly attached -COOH groups | 3 | 3 | MOFs, catalysis, gas storage |
| 1,3,5-Tris(4-carboxyphenyl)benzene | Identical to target compound (alias) | 3 | 6 | MOFs, sensing |
| Caffeic Acid | 3-(3,4-Dihydroxyphenyl)-2-propenoic acid (unsaturated side chain) | 1 | 2 (phenolic + COOH) | Pharmaceuticals, antioxidants |
Industrial and Pharmacological Potential
- Industrial Use : The compound is designated for industrial applications, likely in advanced materials, though specifics are undisclosed . In contrast, caffeic acid () is utilized in food, cosmetics, and pharmacology due to its antioxidant properties, highlighting a functional divergence based on substituent groups .
Biological Activity
4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid, also known as 1,3,5-tris(4-carboxyphenyl)benzene (CAS Number: 50446-44-1), is a complex organic compound with significant potential in various biological applications. This article reviews its biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic uses.
- Molecular Formula : C27H18O6
- Molecular Weight : 438.43 g/mol
- Melting Point : 322-327 °C
- Density : 1.4 g/cm³
- Solubility : Soluble in tetrahydrofuran
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid. For instance:
- In vitro Studies : Compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. For example, derivatives of para-aminobenzoic acid exhibited IC50 values ranging from 3.0 µM to 5.85 µM against MCF-7 and A549 cells .
- Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of caspase levels and VEGFR-2 inhibition .
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor:
Structure-Activity Relationship (SAR)
The structure of 4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid plays a crucial role in its biological activity:
- The presence of multiple carboxylic acid groups enhances solubility and interaction with biological targets.
- The phenylene groups contribute to the compound's ability to stabilize interactions with proteins and enzymes.
Case Studies
-
Study on Anticancer Efficacy :
- A study evaluated the effects of similar compounds on MCF-7 breast cancer cells, revealing that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
- The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.
- Enzyme Inhibition Analysis :
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
